![molecular formula C21H23NO3 B2928756 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone CAS No. 2034382-88-0](/img/structure/B2928756.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . Attached to this ring is a 3-phenylazepan-1-yl group, which is a seven-membered ring with a phenyl group and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the 3-phenylazepan-1-yl group would likely be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted. Similar compounds have been involved in reactions such as Baeyer-Villager oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, and its stability could be influenced by the arrangement of its atoms .科学的研究の応用
PARP1 Inhibition for Cancer Therapy
The compound has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), which is a key enzyme in DNA repair processes. Inhibiting PARP1 can prevent cancer cells from repairing their DNA, leading to cell death. This application is particularly relevant in the development of new anticancer drugs .
Enzyme Activity Modulation
Research indicates that derivatives of the compound can modulate enzyme activities. This is crucial for understanding enzyme mechanisms and for the development of enzyme-based assays for drug discovery .
Structural Analysis via X-Ray Crystallography
The compound’s structure has been elucidated using single crystal X-ray crystallography. This technique is vital for determining the three-dimensional structure of chemical compounds, which is essential for drug design and understanding molecular interactions .
B-Raf Kinase Inhibition
Derivatives of the compound have been studied as inhibitors of B-Raf kinase, an enzyme involved in cell growth and division. Inhibition of B-Raf kinase is a promising strategy for treating melanoma and other types of cancer .
Asymmetric Synthesis
The compound has been used in palladium-catalyzed asymmetric synthesis. This process is important for creating enantiomerically pure substances, which are crucial in the pharmaceutical industry for producing drugs with specific desired effects .
Molecular Docking Studies
Molecular docking studies have been conducted with the compound to predict its interaction with biological targets. This computational method helps in the rational design of drugs by predicting how a compound will bind to a target protein .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing. Without specific information, it’s difficult to predict the safety and hazards of this compound .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-21(18-10-6-11-19-20(18)25-14-13-24-19)22-12-5-4-9-17(15-22)16-7-2-1-3-8-16/h1-3,6-8,10-11,17H,4-5,9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMVISLXWQDVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)
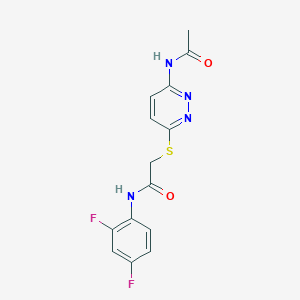
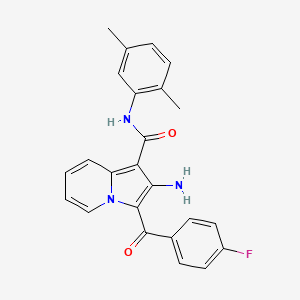
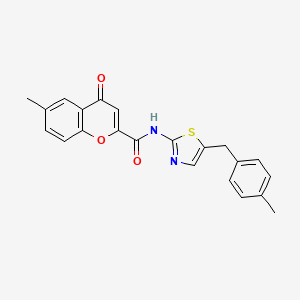
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2928679.png)
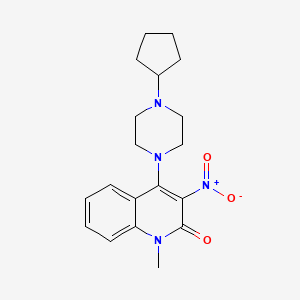
![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)
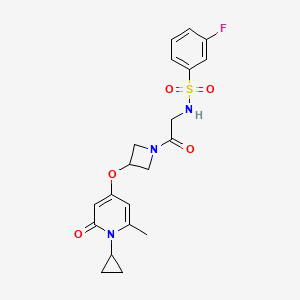

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
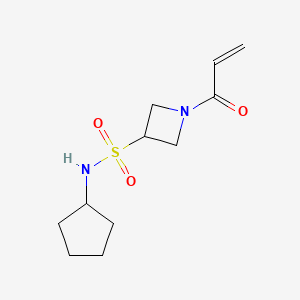
![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)